(S)-4-Formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
(S)-4-Formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
12624-18-9
VCID:
VC0077021
InChI:
InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1
SMILES:
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O
Molecular Formula:
C9H9NO5
Molecular Weight:
211.17 g/mol
(S)-4-Formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
CAS No.: 12624-18-9
Main Products
VCID: VC0077021
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
CAS No. | 12624-18-9 |
---|---|
Product Name | (S)-4-Formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
Molecular Formula | C9H9NO5 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
Standard InChI | InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
Standard InChIKey | SRDYVCBFNUJKKW-ZETCQYMHSA-N |
Isomeric SMILES | C1[C@H](NC(=CC=C1C=O)C(=O)O)C(=O)O |
SMILES | C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
Canonical SMILES | C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
PubChem Compound | 14803860 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume